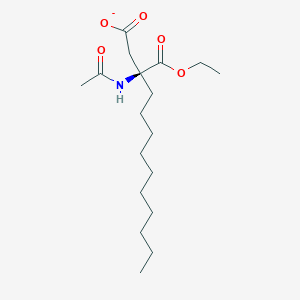![molecular formula C13H7Cl4F B12607140 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene CAS No. 917751-97-4](/img/structure/B12607140.png)
2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dicloro(2-fluorofenil)metil)-2,4-diclorobenceno es un compuesto orgánico que pertenece a la clase de los hidrocarburos aromáticos. Se caracteriza por la presencia de dos átomos de cloro y un átomo de flúor unidos a un anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(Dicloro(2-fluorofenil)metil)-2,4-diclorobenceno típicamente implica reacciones de sustitución electrofílica aromática. Un método común es la cloración del 2-fluorotolueno, seguida de una cloración adicional para introducir los átomos de cloro adicionales. Las condiciones de reacción a menudo incluyen el uso de gas cloro y un catalizador como el cloruro de hierro(III) para facilitar las reacciones de sustitución .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de cloración similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del producto deseado. Las medidas de seguridad son cruciales debido a la manipulación del gas cloro y la posible formación de subproductos peligrosos .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(Dicloro(2-fluorofenil)metil)-2,4-diclorobenceno se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica aromática debido a la presencia de átomos de cloro atractores de electrones.
Oxidación y reducción: Puede sufrir oxidación para formar quinonas correspondientes o reducción para formar derivados menos clorados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura, donde reacciona con ácidos borónicos para formar compuestos biarílicos.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como iones hidróxido o aminas, a menudo en condiciones básicas.
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados sustituidos, mientras que las reacciones de acoplamiento pueden producir estructuras biarílicas complejas .
Aplicaciones Científicas De Investigación
1-(Dicloro(2-fluorofenil)metil)-2,4-diclorobenceno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que implican la inhibición enzimática y la unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Mecanismo De Acción
El mecanismo por el cual 1-(Dicloro(2-fluorofenil)metil)-2,4-diclorobenceno ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. La presencia de grupos atractores de electrones como el cloro y el flúor puede mejorar su afinidad de unión a ciertos objetivos, lo que lleva a la inhibición o activación de vías específicas. Los estudios detallados sobre su mecanismo de acción pueden proporcionar información sobre sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-2,4-diclorobenceno: Similar en estructura pero carece del átomo de flúor.
1-(Trifluorometil)-2,4-diclorobenceno: Contiene un grupo trifluorometil en lugar de un grupo dicloro(2-fluorofenil)metil.
1-Yodo-2,4-diclorobenceno: Contiene un átomo de yodo en lugar del grupo dicloro(2-fluorofenil)metil .
Singularidad
La singularidad de 1-(Dicloro(2-fluorofenil)metil)-2,4-diclorobenceno radica en su patrón de sustitución específico, que confiere propiedades químicas y reactividad distintas. La combinación de átomos de cloro y flúor puede influir en su estructura electrónica, convirtiéndolo en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
917751-97-4 |
|---|---|
Fórmula molecular |
C13H7Cl4F |
Peso molecular |
324.0 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[dichloro-(2-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Cl4F/c14-8-5-6-9(11(15)7-8)13(16,17)10-3-1-2-4-12(10)18/h1-7H |
Clave InChI |
ZREQKCAGTKAPHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
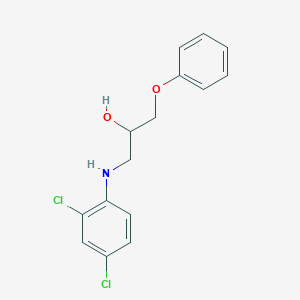
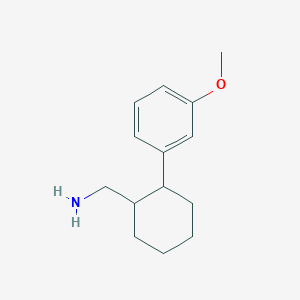
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)

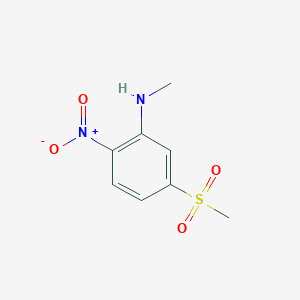
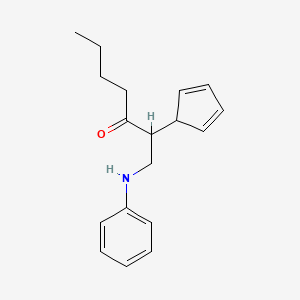
![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)
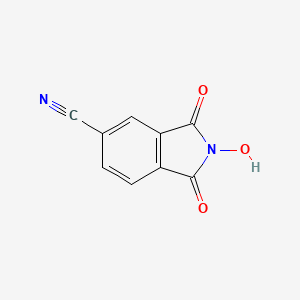
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
